N-(4-{[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide is a complex organic compound with a molecular formula of C20H18ClN3O5S2. This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and an imidazolidinone ring, making it a unique and versatile molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the chlorophenyl and trifluoromethyl groups. Common reagents used in the synthesis include chlorophenylamine, trifluoromethyl ketone, and sulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidinone ring to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-{[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-{[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the imidazolidinone ring and trifluoromethyl group.
N-(4-nitrophenyl)acetamide: Contains a nitrophenyl group instead of the chlorophenyl group.
N-(3-chlorophenyl)acetamide: Similar structure but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
N-(4-{[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazolidinone ring contributes to its biological activity .
Properties
Molecular Formula |
C18H14ClF3N4O5S |
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Molecular Weight |
490.8 g/mol |
IUPAC Name |
N-[4-[[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H14ClF3N4O5S/c1-10(27)23-12-5-7-14(8-6-12)32(30,31)25-17(18(20,21)22)15(28)26(16(29)24-17)13-4-2-3-11(19)9-13/h2-9,25H,1H3,(H,23,27)(H,24,29) |
InChI Key |
NXNTXAZBIQNYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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